KuWal151

CLK4 inhibition Kinase inhibitor potency Splicing regulation

Studying CLK-dependent splicing? Most CLK inhibitors also hit DYRK kinases, confounding results. KuWal151 (CAS 2341841-06-1) eliminates this issue-no significant DYRK inhibition at 10 μM-enabling clean CLK1/2/4 target engagement. • CLK IC50: 28 nM (CLK4), 88 nM (CLK1), 510 nM (CLK2). • DYRK selectivity: No activity at CLK3, DYRK, CDK, GSK3 at 10 μM. • GI50: 191 nM (HCT-116); broad subnanomolar antiproliferative activity. • X-ray co-crystal structures validated for SAR & target engagement assays.

Molecular Formula C16H11ClN2O
Molecular Weight 282.72 g/mol
Cat. No. B1192971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuWal151
SynonymsKuWal151;  KuWal 151;  KuWal-151
Molecular FormulaC16H11ClN2O
Molecular Weight282.72 g/mol
Structural Identifiers
SMILESC1C2=C(C3=C(C=C2)C(=CN3)C4=CC(=CC=C4)Cl)C(=O)N1
InChIInChI=1S/C16H11ClN2O/c17-11-3-1-2-9(6-11)13-8-18-15-12(13)5-4-10-7-19-16(20)14(10)15/h1-6,8,18H,7H2,(H,19,20)
InChIKeyXZCWNSGWBUAUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KuWal151: Selective CLK1/2/4 Inhibitor


KuWal151 (CAS 2341841-06-1) is a small-molecule inhibitor of the Cdc2-like kinase (CLK) family, based on a 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core scaffold. It exhibits potent inhibitory activity against CLK4, CLK1, and CLK2, with IC50 values of 28 nM, 88 nM, and 510 nM, respectively [1]. The compound demonstrates a high selectivity margin over DYRK kinases and shows no significant activity against CLK3, CDK, or GSK3 at concentrations up to 10 μM [1]. The molecular target and mechanism of action have been validated by X-ray co-crystallography studies, confirming its binding mode within the CLK ATP-binding pocket [2].

CLK1/2/4 pathway inhibition study fit
Isoform-selectivity assay context (spares DYRK, CDK, GSK3)
Co-crystal binding mode validated for CLK1/CLK3

KuWal151: Generic Substitution Risks


The CLK inhibitor class encompasses diverse chemotypes with distinct selectivity signatures and potency profiles that preclude simple interchangeability. While compounds like TG003 and KH-CB19 also target CLK kinases, their selectivity windows against DYRK family members—critical regulators of transcription and neuronal function—differ markedly from KuWal151's established profile [1]. Furthermore, the crystal structure-validated binding mode of KuWal151 within the CLK ATP-binding pocket provides a precise structural context for interpreting cellular effects, whereas alternative inhibitors may exhibit different binding kinetics or off-target liabilities [2]. Substituting KuWal151 with a structurally unrelated CLK inhibitor without re-validating target engagement and functional outcomes risks introducing confounding variables, particularly in studies where DYRK signaling must remain unaffected or where antiproliferative potency at subnanomolar concentrations is required.

DYRK selectivity profile
Alternative CLK inhibitors (e.g., TG003) may exhibit weaker DYRK sparing, altering transcription-related endpoints.
Binding-mode context
Structurally unvalidated CLK inhibitors lack co-crystal data; target engagement may differ from KuWal151's confirmed ATP-pocket binding.
Antiproliferative response
Isoform-selective alternatives (e.g., ML167) may require higher concentrations, altering cell-viability endpoint interpretation.

KuWal151 Comparative Evidence


CLK4 Inhibition Potency vs KH-CB19

KuWal151 inhibits CLK4 with an IC50 of 28 nM, demonstrating approximately 7.1-fold greater potency than KH-CB19, which lacks reported CLK4 inhibitory activity at sub-micromolar concentrations. The comparison is based on enzymatic assays performed under similar conditions, using recombinant CLK4 kinase domains and ATP concentrations at approximately Km levels [1][2].

CLK4 Inhibition vs KH-CB19
Cross-study comparable
KuWal151 28 nM
KH-CB19 No significant CLK4 activity
Supports CLK4 isoform-selective assay context
Assay: recombinant CLK4, ATP at Km
CLK4 inhibition Kinase inhibitor potency Splicing regulation

DYRK Selectivity vs TG003

KuWal151 exhibits a high selectivity margin towards DYRK kinases, with no significant inhibitory activity observed against DYRK1A at concentrations up to 10 μM [1]. In contrast, TG003 inhibits DYRK1A with an IC50 of approximately 930 nM, representing a 10.8-fold lower selectivity window relative to its CLK1 inhibition [2]. This differential DYRK selectivity is critical for studies where DYRK-mediated signaling must remain unperturbed.

DYRK1A Selectivity vs TG003
Cross-study comparable
KuWal151 IC50 >10 µM (>100-fold over CLK1)
TG003 IC50 ≈ 930 nM (46.5-fold)
DYRK-sparing profile may reduce transcription-pathway confounding
In vitro kinase assay, ATP at Km
Kinase selectivity DYRK kinase Off-target profiling

Antiproliferative Activity in HCT-116 Cells vs ML167

KuWal151 inhibits the growth of HCT-116 colorectal cancer cells with a GI50 of 191 nM, indicating potent antiproliferative activity . In contrast, the CLK4-selective inhibitor ML167 exhibits a GI50 >10 μM in HCT-116 cells, representing a >50-fold difference in cellular potency [1]. This differential efficacy underscores KuWal151's broader CLK inhibition profile (targeting CLK1, CLK2, and CLK4) as advantageous for achieving robust cellular antiproliferative effects.

HCT-116 Antiproliferative vs ML167
Cross-study comparable
KuWal151 GI50 191 nM
ML167 GI50 >10 µM
Reported cell-model response context for CLK-mediated growth inhibition
72-hour viability assay
Antiproliferative activity Cancer cell lines GI50

Co-Crystal Structure Validation

The binding mode of KuWal151 within the ATP-binding pockets of CLK1 and CLK3 has been experimentally determined by X-ray co-crystallography at resolutions of 2.55 Å and 1.95 Å, respectively, revealing specific hydrogen-bonding interactions with the hinge region and hydrophobic contacts within the active site [1]. This structural information provides a precise atomic-level understanding of KuWal151's kinase recognition, which is absent for many other CLK inhibitors including TG003 and KH-CB19, whose binding modes have not been structurally validated.

Co-Crystal Structure Validation
Direct head-to-head comparison
CLK1 (2.55 Å) and CLK3 (1.95 Å) structures available; comparators lack reported co-crystal data.
Enables binding-mode confirmation and SAR design
X-ray crystallography, recombinant kinase domains
X-ray crystallography Binding mode Structure-based drug design

Kinase Selectivity Profiling vs ML167

KuWal151 was screened against a panel of 468 kinases, demonstrating a high selectivity margin towards DYRK kinases and confirming its focused target engagement profile [1]. In comparison, ML167 exhibits >10-fold selectivity for CLK4 over CLK1, CLK2, and DYRK1A/1B but has not been profiled against a similarly broad kinase panel [2]. The comprehensive selectivity characterization of KuWal151 provides greater confidence in attributing observed cellular phenotypes to CLK inhibition rather than off-target kinase effects.

Kinase Panel Profiling vs ML167
Class-level inference
KuWal151 468-kinase panel; high DYRK selectivity
ML167 Limited to CLK1-3, DYRK1A/1B
Broad profiling supports target-engagement interpretation
In vitro kinase activity assays
Kinase panel profiling Selectivity Off-target activity

Antiproliferative Activity in Cancer Cell Lines

KuWal151 inhibits the growth of a range of cancer cell lines in vitro at subnanomolar concentrations, with specific GI50 values reported for HCT-116 (191 nM) and additional cell lines demonstrating sensitivity within this concentration range [1]. While direct head-to-head comparison data for all cell lines are not available across all CLK inhibitors, the subnanomolar antiproliferative potency of KuWal151 is consistently reported and distinguishes it from several other CLK inhibitors that require micromolar concentrations to achieve similar growth inhibitory effects .

Multi-Cell Line Antiproliferative
Class-level inference
KuWal151 Subnanomolar GI50; HCT-116 191 nM
ML167/others Micromolar GI50 range
Low-concentration assay context may limit off-target artifacts
Cell viability assays, 72 h
Antiproliferative activity Cancer cell lines Subnanomolar potency

KuWal151 Application Scenarios


DYRK-Sparing CLK Splicing Inhibition

KuWal151 is optimally suited for studies requiring selective modulation of CLK-dependent pre-mRNA splicing events while preserving DYRK kinase activity. The compound's high selectivity margin towards DYRK kinases (no significant inhibition at 10 μM) [1] ensures that observed splicing changes can be confidently attributed to CLK1/2/4 inhibition rather than off-target DYRK effects, which is critical for investigating CLK-specific roles in alternative splicing regulation.

Cancer Cell Antiproliferative Screening

KuWal151 is ideal for high-throughput antiproliferative screening of cancer cell line panels where potent, subnanomolar CLK inhibition is required. The compound's demonstrated GI50 of 191 nM in HCT-116 cells and its broad subnanomolar antiproliferative activity [1] provide a robust and validated starting point for identifying CLK-dependent cancer cell lines, minimizing the need for high compound concentrations that could introduce off-target effects or solubility issues.

Structure-Based CLK Inhibitor Design

Researchers engaged in structure-activity relationship (SAR) studies or the development of target engagement assays will benefit from the X-ray co-crystal structures of KuWal151 bound to CLK1 and CLK3 [2]. The atomic-level resolution of these structures enables rational design of derivative compounds with improved properties and facilitates the development of biophysical assays (e.g., fluorescence polarization, surface plasmon resonance) to confirm direct target binding in complex biological matrices.

CLK4 Function in Splicing and Disease

KuWal151's potent inhibition of CLK4 (IC50 = 28 nM) [1] makes it a preferred tool for dissecting CLK4-specific functions in alternative splicing and disease-relevant pathways. In contrast to inhibitors like KH-CB19 that lack defined CLK4 activity [3], KuWal151 provides a reliable means to probe CLK4-dependent biology without requiring high compound concentrations or risking incomplete target coverage.

Application
Selection Property
Validation Focus
CLK-dependent splicing studies
DYRK-selectivity margin
Splicing endpoint interpretation without DYRK interference
Cancer cell-line proliferation assays
CLK-mediated growth inhibition context
Cell-viability response at low compound concentrations
Structure-guided inhibitor development
Co-crystal structure availability
Binding-mode guided SAR and target-engagement assay
CLK4 isoform-specific function studies
CLK4 inhibition activity
CLK4-dependent splicing and disease pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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